N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline
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Overview
Description
N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline is a complex organic compound that features both pyridine and aniline moieties. The presence of dichloro and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline typically involves the condensation of 2,6-dichloropyridine-4-carbaldehyde with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-efficiency purification techniques like recrystallization or chromatography is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of dichloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Shares the pyridine moiety with dichloro substitution.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and aniline structure.
2,6-Difluoropyridine: Similar pyridine structure with fluorine substitution.
Uniqueness
N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline is unique due to the combination of both dichloro and trifluoromethyl groups in its structure. This unique combination imparts specific chemical and physical properties that make it valuable in various applications, particularly in fields requiring high specificity and reactivity.
Properties
Molecular Formula |
C13H8Cl2F3N3 |
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Molecular Weight |
334.12 g/mol |
IUPAC Name |
N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-11-4-8(5-12(15)20-11)7-19-21-10-3-1-2-9(6-10)13(16,17)18/h1-7,21H/b19-7- |
InChI Key |
CFEVPQLROGXWMY-GXHLCREISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C\C2=CC(=NC(=C2)Cl)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NN=CC2=CC(=NC(=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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